![molecular formula C13H22OSSi B14364015 tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane CAS No. 94718-51-1](/img/structure/B14364015.png)
tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane is an organosilicon compound characterized by the presence of a tert-butyl group, two methyl groups, a phenylsulfanyl group, and a methoxy group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with phenylsulfanyl methanol in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfanyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane is used as a protecting group for alcohols and amines due to its stability under acidic and basic conditions. It is also employed in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .
Biology and Medicine
In biological and medicinal research, this compound can be used to modify biomolecules, enhancing their stability and solubility. It is also investigated for its potential role in drug delivery systems where the silicon-based moiety can improve the pharmacokinetic properties of therapeutic agents .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane involves the interaction of its functional groups with various molecular targets. The phenylsulfanyl group can participate in redox reactions, while the methoxy group can undergo nucleophilic substitution. The silicon atom provides a stable framework that can enhance the overall stability and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Similar in structure but lacks the phenylsulfanyl and methoxy groups.
tert-Butyldiphenylsilyl chloride: Contains phenyl groups instead of methyl groups, offering different steric and electronic properties.
tert-Butyl(chloro)dimethylsilane: Similar but with a chloro group instead of a methoxy group.
Uniqueness
tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane is unique due to the combination of its functional groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly useful in selective protection and functionalization reactions in organic synthesis .
Properties
CAS No. |
94718-51-1 |
|---|---|
Molecular Formula |
C13H22OSSi |
Molecular Weight |
254.47 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(phenylsulfanylmethoxy)silane |
InChI |
InChI=1S/C13H22OSSi/c1-13(2,3)16(4,5)14-11-15-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
InChI Key |
SXIZPUXUEKXHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


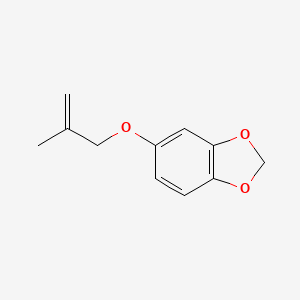
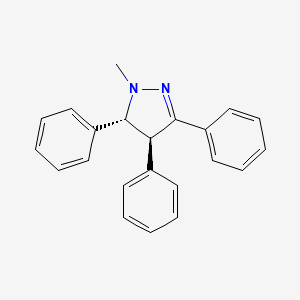
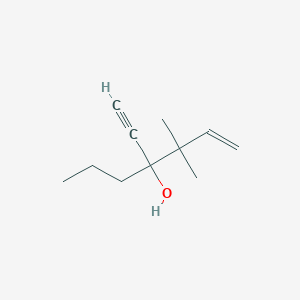
![[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone](/img/structure/B14363945.png)
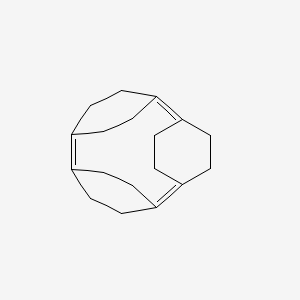
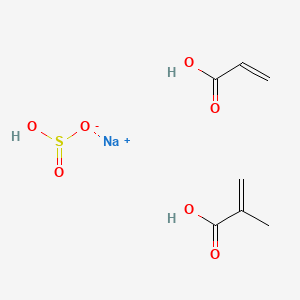


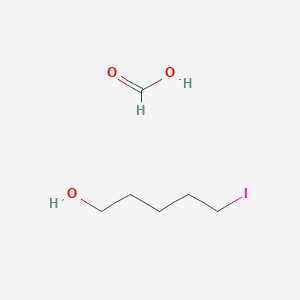
![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
mercury](/img/structure/B14364020.png)
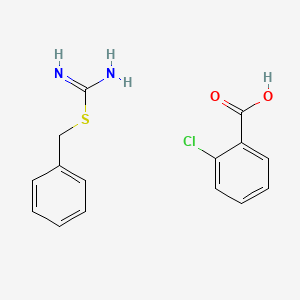
![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
